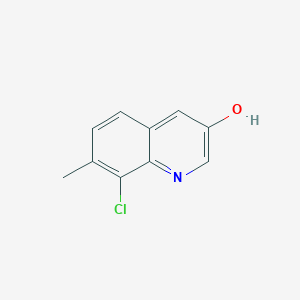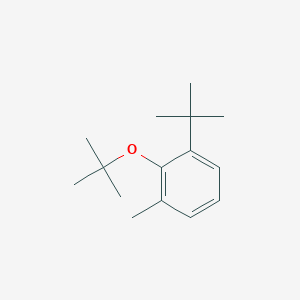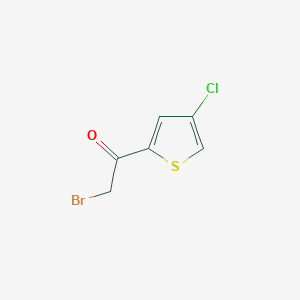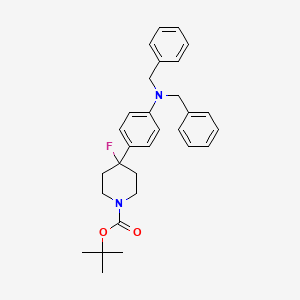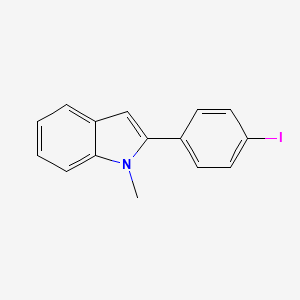
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F3O3S and a molecular weight of 244.23 g/mol . It is a trifluoromethanesulfonate ester, known for its utility in various chemical reactions and applications. This compound is characterized by its high reactivity and stability, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate typically involves the reaction of 4-methyl-1-cyclohexen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows:
4-Methyl-1-cyclohexen-1-ol+Trifluoromethanesulfonic anhydride→4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Addition Reactions: Electrophiles like bromine or hydrogen halides are used under controlled conditions to achieve addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a halogenated cyclohexene derivative, while elimination reactions would produce alkenes .
Aplicaciones Científicas De Investigación
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexen-1-yl trifluoromethanesulfonate: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-1-cyclohexen-1-ylboronic acid: Contains a boronic acid group instead of the trifluoromethanesulfonate group.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: A different functional group and substitution pattern .
Uniqueness
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring a good leaving group .
Propiedades
Fórmula molecular |
C8H11F3O3S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
(4-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
Clave InChI |
PXUKYBBJDOSNMG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



